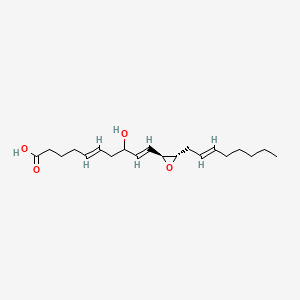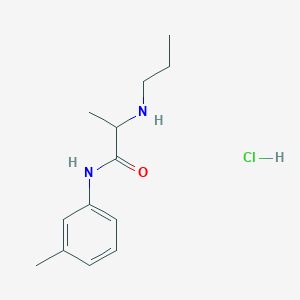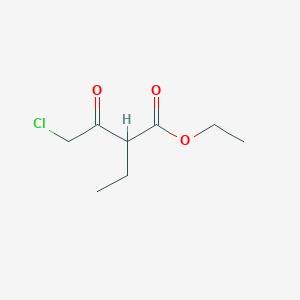
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate is an organic compound with the molecular formula C8H13ClO3. It is a colorless liquid that is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate can be synthesized through several methods. One common method involves the chlorination of ethyl acetoacetate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent. The process involves dissolving ethyl acetoacetate and thionyl chloride in an appropriate solvent, followed by stirring at low temperatures under reduced pressure. The reaction mixture is then washed with saturated saline solution, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Solvents: Ethanol, dichloromethane, tetrahydrofuran (THF)
Major Products Formed
Ethyl 4-chloro-3-hydroxybutanoate: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Oxidized derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl 4-Chloro-2-ethyl-3-oxobutanoate involves its reactivity due to the presence of both a chloro and an oxo group. The chloro group can undergo nucleophilic substitution reactions, while the oxo group can participate in reduction and oxidation reactions. These properties make the compound a versatile intermediate in organic synthesis, allowing it to form a wide range of derivatives with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Ethyl 4-Chloro-2-ethyl-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-chloroacetoacetate: Similar structure but lacks the ethyl group, affecting its reactivity and applications.
Ethyl 4-chloro-3-oxobutanoate: A closely related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C8H13ClO3 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-ethyl-3-oxobutanoate |
InChI |
InChI=1S/C8H13ClO3/c1-3-6(7(10)5-9)8(11)12-4-2/h6H,3-5H2,1-2H3 |
Clé InChI |
VXLVJXRQJZBPJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)CCl)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




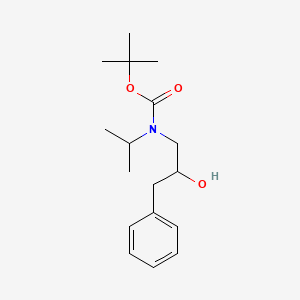
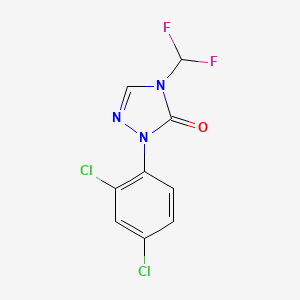
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
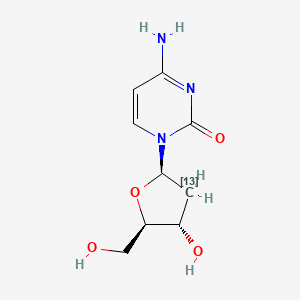
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
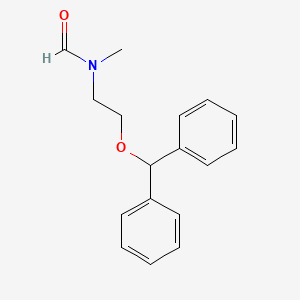
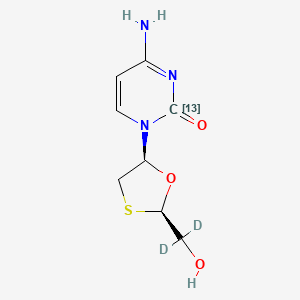
![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)

